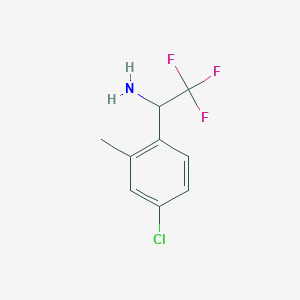
1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to an amine group, along with a chloro and methyl substituent on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 4-chloro-2-methylbenzyl chloride with trifluoroacetonitrile, followed by reduction. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used under basic conditions.
Major Products:
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of hydroxyl or amino derivatives.
Applications De Recherche Scientifique
1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and methyl substituents on the benzene ring can influence the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
- 1-(4-Chloro-2-methylphenyl)ethan-1-amine
- 1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethanol
- 4-Chloro-2-methylphenyl isocyanate
Comparison: 1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity compared to similar compounds without the trifluoromethyl group. Additionally, the trifluoromethyl group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H9ClF3N |
|---|---|
Poids moléculaire |
223.62 g/mol |
Nom IUPAC |
1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C9H9ClF3N/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4,8H,14H2,1H3 |
Clé InChI |
MQYIIPRFEWCFHP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


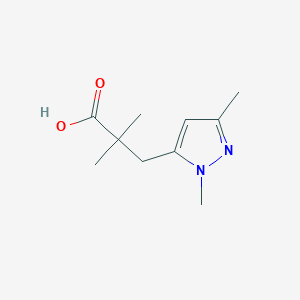


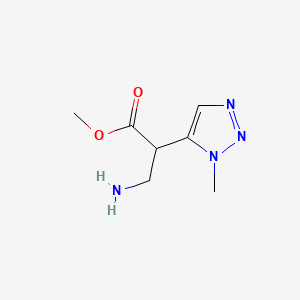
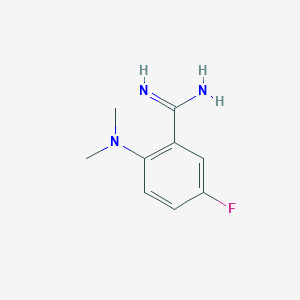
![Tert-butyl1-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13606983.png)
![5-[(Propan-2-yloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B13606991.png)

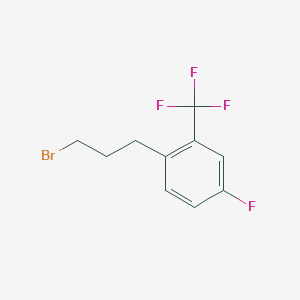
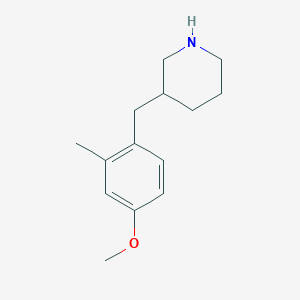
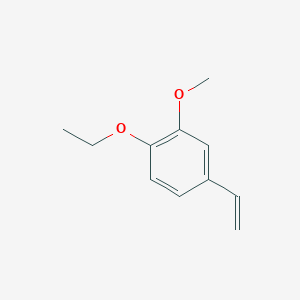
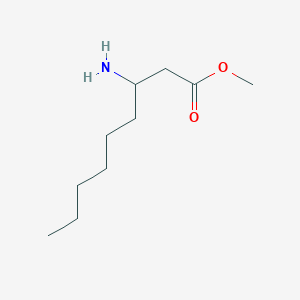
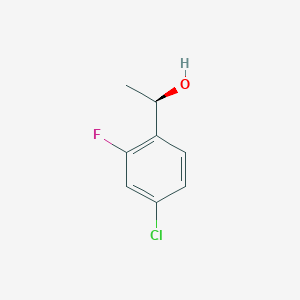
![tert-butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate](/img/structure/B13607026.png)
